molecular formula C12H17IN2O7 B12684340 5-(1-Methoxy-2-iodoethyl)uridine CAS No. 123881-98-1

5-(1-Methoxy-2-iodoethyl)uridine

Cat. No.: B12684340
CAS No.: 123881-98-1
M. Wt: 428.18 g/mol
InChI Key: OJTJVXAUCCVCCE-NFSOJESZSA-N
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Description

5-(1-Methoxy-2-iodoethyl)uridine is a synthetic nucleoside analog characterized by a methoxy-iodoethyl substituent at the 5-position of the uracil base. This modification confers unique biochemical properties, including antiviral activity against herpesviruses such as HSV-1 and HSV-2. The compound is synthesized via palladium-catalyzed reactions followed by iodination and methoxylation steps, yielding diastereomeric mixtures . Its mechanism of action likely involves incorporation into viral DNA, disrupting replication, though its selectivity and low cytotoxicity in host cells (IC₅₀ > 118 µM) make it a promising candidate for therapeutic development .

Properties

CAS No.

123881-98-1

Molecular Formula

C12H17IN2O7

Molecular Weight

428.18 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H17IN2O7/c1-21-6(2-13)5-3-15(12(20)14-10(5)19)11-9(18)8(17)7(4-16)22-11/h3,6-9,11,16-18H,2,4H2,1H3,(H,14,19,20)/t6?,7-,8-,9-,11-/m1/s1

InChI Key

OJTJVXAUCCVCCE-NFSOJESZSA-N

Isomeric SMILES

COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxy-2-iodoethyl)uridine involves the iodination of uridine derivatives. One common method includes the reaction of uridine with iodine and a methoxyethyl group under specific conditions. The reaction is typically carried out in the presence of solvents such as ethanol, 2-fluoroethanol, or 2,2,2-trifluoroethanol .

Industrial Production Methods

Industrial production of 5-(1-Methoxy-2-iodoethyl)uridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxy-2-iodoethyl)uridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogenating agents and nucleophiles are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various halogenated and functionalized derivatives of 5-(1-Methoxy-2-iodoethyl)uridine .

Scientific Research Applications

5-(1-Methoxy-2-iodoethyl)uridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methoxy-2-iodoethyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom and methoxy group play crucial roles in its biological activity, affecting molecular targets and pathways involved in DNA and RNA synthesis .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The antiviral activity of 5-position-modified uridines is highly dependent on the substituent’s size, electronegativity, and lipophilicity. Key structural analogs include:

Compound Substituent Key Functional Differences
5-(1-Methoxy-2-iodoethyl)uridine Methoxy-iodoethyl Bulky, lipophilic; iodine enhances antiviral activity
5-(2-Hydroxyethyl)uridine Hydroxyethyl Smaller, hydrophilic; enhances RNA stability
5-(1-Azido-2-haloethyl)-2'-deoxyuridines Azido-haloethyl Azido group introduces photolability; moderate HSV activity
5-(2-Aminoethyl)uridine Aminoethyl Charged at physiological pH; involved in DNA hypermodifications
5-(Perylenylethynyl)uridine Perylenylethynyl Large aromatic group; inhibits respiratory viruses

Key Insight : The iodine atom in 5-(1-Methoxy-2-iodoethyl)uridine significantly enhances antiviral potency compared to chloro or bromo analogs. For example, the bromo derivative (ID₅₀ = 0.5 µg/mL) is 5-fold less active against HSV-1 than the iodo analog (ID₅₀ = 0.1 µg/mL) .

Antiviral Activity :

Compound Target Virus Activity (ID₅₀/ED₅₀) Cytotoxicity (IC₅₀)
5-(1-Methoxy-2-iodoethyl)uridine HSV-1 0.1 µg/mL >118 µM
5-(1-Azido-2-chloroethyl)-2'-deoxyuridine HSV-1 0.3 µg/mL >76 µM
Acyclovir HSV-1 0.01 µg/mL >100 µM
5-(2-Hydroxyethyl)uridine N/A (RNA stability) N/A N/A

Key Findings :

  • The iodine atom in 5-(1-Methoxy-2-iodoethyl)uridine improves activity 10-fold over chloro analogs .
  • Low cytotoxicity (IC₅₀ > 118 µM) suggests high therapeutic index .

Metabolic and Therapeutic Considerations

  • Metabolism : Unlike 5-fluorouridine, which inhibits cytidine deaminase , 5-(1-Methoxy-2-iodoethyl)uridine’s metabolism remains uncharacterized. Its stability may derive from the methoxy group resisting enzymatic cleavage.
  • Therapeutic Potential: While less potent than acyclovir, its low toxicity and novel mechanism support further development. In contrast, 5-(phenylthio)acyclouridine acts via uridine phosphorylase inhibition, a distinct pathway .

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